molecular formula C8H6ClN3O B1474182 7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde CAS No. 1419101-10-2

7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde

Cat. No.: B1474182
CAS No.: 1419101-10-2
M. Wt: 195.60 g/mol
InChI Key: WULIZEOAYMSIHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde ( 1419101-10-2) is an advanced heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C 8 H 6 BrN 3 O and a molecular weight of 240.06 g/mol , this compound integrates a reactive bromo substituent and an aldehyde functional group on a pyrrolo[3,2-d]pyrimidine core scaffold. This unique structure makes it a versatile precursor for further functionalization through various cross-coupling reactions and nucleophilic additions, allowing researchers to generate diverse compound libraries for biological screening . The pyrrolopyrimidine scaffold is a privileged structure in drug design, known for its ability to mimic purine bases and interact with a wide range of biological targets. Derivatives of this fused bicyclic system have been investigated as inhibitors of serine/threonine kinases , which are pivotal enzymes in signal transduction pathways implicated in oncology and other therapeutic areas. The specific substitution pattern on this molecule, particularly the bromine and aldehyde groups at the 6 and 7 positions, provides defined vectors for structure-activity relationship (SAR) exploration, facilitating the development of potent and selective bioactive agents. Researchers are advised to handle this material with appropriate safety precautions. It is recommended to wear protective glasses, gloves, and clothing, and to avoid skin contact . For optimal stability, the compound should be stored sealed in a dry environment at -20°C for long-term preservation (1-2 years) or at -4°C for shorter periods (1-2 weeks) . Please note: This product is intended for research and industrial applications only. It is strictly labeled as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use .

Properties

CAS No.

1419101-10-2

Molecular Formula

C8H6ClN3O

Molecular Weight

195.60 g/mol

IUPAC Name

4-chloro-5-methylpyrrolo[3,2-d]pyrimidine-6-carbaldehyde

InChI

InChI=1S/C8H6ClN3O/c1-12-5(3-13)2-6-7(12)8(9)11-4-10-6/h2-4H,1H3

InChI Key

WULIZEOAYMSIHS-UHFFFAOYSA-N

SMILES

CN1C2=CN=CN=C2C(=C1C=O)Br

Canonical SMILES

CN1C(=CC2=C1C(=NC=N2)Cl)C=O

Origin of Product

United States

Biochemical Analysis

Biochemical Properties

7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as cell proliferation, differentiation, and angiogenesis. The compound’s interaction with FGFRs suggests its potential as a therapeutic agent in cancer treatment, where it may inhibit the abnormal activation of these receptors.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving FGFRs. By inhibiting these receptors, the compound can reduce cell proliferation and induce apoptosis in cancer cells. Additionally, it affects gene expression and cellular metabolism, leading to altered cellular functions and potentially inhibiting tumor growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with FGFRs. This binding inhibits the receptor’s kinase activity, preventing the phosphorylation of downstream signaling molecules. As a result, the activation of pathways such as RAS-MEK-ERK and PI3K-Akt is inhibited, leading to reduced cell proliferation and increased apoptosis. The compound may also influence gene expression by modulating transcription factors involved in these pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without significant toxicity. At higher doses, toxic effects such as liver damage and reduced body weight have been observed. These findings highlight the importance of optimizing dosage to balance therapeutic efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways related to its biotransformation and elimination. The compound is metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites may retain some biological activity and contribute to the overall effects of the compound. The interaction with liver enzymes also suggests potential drug-drug interactions that need to be considered in therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with specific transporters and binding proteins, which facilitate its uptake and accumulation in target tissues. This distribution pattern is crucial for its therapeutic efficacy, as it ensures that the compound reaches the intended sites of action.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and nucleus. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization is essential for its activity, as it allows the compound to interact with its molecular targets and exert its biological effects.

Biological Activity

7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde is a compound belonging to the pyrrolopyrimidine class, which has garnered attention for its diverse biological activities, particularly in cancer research. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C8H6BrN3O
  • Molecular Weight : 195.60 g/mol
  • CAS Number : 1419101-10-2

The biological activity of this compound is primarily linked to its interaction with specific cellular targets:

  • Inhibition of p21-Activated Kinase 4 (PAK4) :
    • Compounds with similar structures have been shown to inhibit PAK4, which plays a significant role in cell signaling pathways related to growth and survival.
    • This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
  • Interaction with Fibroblast Growth Factor Receptors (FGFRs) :
    • The compound has demonstrated the ability to bind to FGFRs, inhibiting their kinase activity and affecting downstream signaling pathways involved in cell differentiation and angiogenesis.
    • This interaction suggests potential applications in targeting tumors that rely on FGFR signaling for growth.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative effects across various cancer cell lines. The following table summarizes the observed IC50 values against different cancer types:

Cell Line IC50 (µM) Notes
MCF-7 (Breast)0.39 ± 0.06Effective against estrogen receptor-positive breast cancer .
HCT116 (Colon)0.46 ± 0.04Shows promise in colorectal cancer models .
NCI-H460 (Lung)0.16 ± 0.03Inhibits lung cancer cell proliferation effectively .

Case Studies

  • MCF-7 Cell Line Study :
    • A study conducted by Li et al. demonstrated that derivatives of pyrrolopyrimidine compounds, including this one, inhibited the proliferation of MCF-7 cells with an IC50 value of approximately 0.39 µM, indicating strong anticancer potential .
  • HCT116 Cell Line Evaluation :
    • Another investigation revealed that this compound could induce apoptosis in HCT116 cells through the inhibition of FGFR signaling pathways, leading to decreased cell viability and increased apoptosis markers.

Scientific Research Applications

Inhibition of Kinases

One of the primary applications of 7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde is as an inhibitor of specific kinases, particularly tropomyosin-related kinases (Trks). Trks are involved in critical cellular processes, including pain sensation and tumor growth. Inhibiting these kinases can provide targeted therapies for conditions such as:

  • Cancer
  • Chronic Pain
  • Neuropathic Pain Conditions such as diabetic neuropathy and post-herpetic neuralgia .

Pharmaceutical Development

The compound is being explored for its potential use in developing pharmaceutical compositions aimed at treating various diseases. Its ability to modulate kinase activity positions it as a promising lead compound in drug discovery efforts targeting:

  • Pain Management
  • Oncology (cancer treatments)

The development of derivatives based on this compound could lead to more effective treatments with fewer side effects .

Table of Relevant Studies

Study ReferenceFocusKey Findings
US8633206B2JAK InhibitorsDemonstrated efficacy in inhibiting Janus Kinases, relevant for autoimmune diseases .
NZ615557ATrk InhibitorsShowed potential for treating pain and cancer by inhibiting Trk signaling pathways .
BLD Pharm Product InfoChemical PropertiesProvided detailed characterization of the compound, supporting its use in research .

Notable Research Insights

  • Pain Management : Research indicates that compounds similar to 7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine derivatives have shown promise in managing chronic pain through their action on Trk receptors. This suggests a pathway for the development of new analgesics with fewer side effects compared to traditional opioids .
  • Anti-Cancer Activity : Studies have highlighted the role of pyrrolo-pyrimidine derivatives in cancer therapy, particularly through their ability to inhibit pathways critical for tumor growth and metastasis. The specific action of 7-Bromo-5-methyl derivatives on these pathways is an area of ongoing research .

Comparison with Similar Compounds

7-Bromo-4-chloro-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine (13a)

  • Molecular Formula : C₇H₆BrClN₃
  • Molecular Weight : 244.94 g/mol
  • Key Differences : Replaces the carbaldehyde group (CHO) with chlorine (Cl) at position 4.
  • Synthesis :
    • Method A : Methylation of 4-chloro-5H-pyrrolo-[3,2-d]pyrimidine using NaH and methyl iodide (88% yield) .
    • Method B : Bromination of 4-chloro-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine with N-bromosuccinimide (NBS) (76% yield) .
  • Applications : Intermediate for antimycobacterial agents .

Ethyl 7-bromo-2,4-diethoxy-5H-pyrrolo-[3,2-d]pyrimidine-6-carboxylate

  • Molecular Formula : C₁₃H₁₆BrN₃O₄
  • Molecular Weight : 358.19 g/mol
  • Key Differences : Contains ethoxy groups (OEt) at positions 2 and 4 and an ethyl ester (COOEt) at position 6 instead of the methyl and carbaldehyde groups.
  • Properties : Higher molecular weight and lipophilicity (XLogP3: 3) due to ester and ethoxy substituents .
  • Applications : Used in synthetic pathways requiring hydrolyzable ester groups .

Thieno-Pyrimidine Analogs

Thieno-pyrimidines share a sulfur-containing heterocyclic core instead of the nitrogen-rich pyrrolo system. Examples from EP 2 402 347 A1 include:

2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde

  • Molecular Formula : C₁₁H₁₁ClN₄O₂S
  • Molecular Weight : 330.76 g/mol
  • Key Differences: Thieno (sulfur-containing) core vs. pyrrolo; morpholino group at position 4.
  • Synthesis : Prepared via Suzuki-Miyaura coupling or reductive amination .
  • Applications : Intermediate for kinase inhibitors (e.g., PI3K/mTOR inhibitors) .

2-(1H-Indazol-4-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde

  • Molecular Formula : C₁₈H₁₅N₇O₂S
  • Molecular Weight : 417.43 g/mol
  • Key Differences : Indazole substituent at position 2 enhances π-stacking interactions in target binding .
  • Applications : Anticancer drug candidates .

Pyrimidinedione Derivatives

5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione (Bromacil)

  • Molecular Formula : C₉H₁₃BrN₂O₂
  • Molecular Weight : 273.12 g/mol
  • Key Differences : Pyrimidinedione core with bromine and alkyl substituents.
  • Applications : Herbicide .

Comparative Analysis Table

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound Pyrrolo-pyrimidine C₈H₆BrN₃O 240.06–240.07 Br (C7), CH₃ (C5), CHO (C6) Kinase inhibitor synthesis
7-Bromo-4-chloro-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine Pyrrolo-pyrimidine C₇H₆BrClN₃ 244.94 Br (C7), Cl (C4), CH₃ (C5) Antimycobacterial intermediates
Ethyl 7-bromo-2,4-diethoxy-5H-pyrrolo-[3,2-d]pyrimidine-6-carboxylate Pyrrolo-pyrimidine C₁₃H₁₆BrN₃O₄ 358.19 Br (C7), OEt (C2/C4), COOEt (C6) Synthetic intermediates
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde Thieno-pyrimidine C₁₁H₁₁ClN₄O₂S 330.76 Cl (C2), morpholino (C4), CHO (C6) PI3K/mTOR inhibitors
Bromacil Pyrimidinedione C₉H₁₃BrN₂O₂ 273.12 Br (C5), CH₃ (C6), alkyl (C3) Herbicide

Key Research Findings

Synthetic Flexibility : The carbaldehyde group in this compound enables diverse functionalization (e.g., reductive amination, nucleophilic additions), making it superior to halogenated analogs like 13a for drug discovery .

Biological Relevance: Thieno-pyrimidine analogs exhibit enhanced binding to kinase ATP pockets due to sulfur’s electronic effects, whereas pyrrolo-pyrimidines are preferred for hydrogen-bonding interactions .

Functional Group Impact : Ethyl ester derivatives (e.g., C₁₃H₁₆BrN₃O₄) show higher stability in aqueous media compared to aldehydes but require hydrolysis for further reactivity .

Preparation Methods

Halogenation and Core Pyrrolo[3,2-d]pyrimidine Formation

The starting material is often a 5H-pyrrolo[3,2-d]pyrimidine core, which can be selectively brominated at the 7-position. This is achieved by controlled electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) or bromine under mild conditions to avoid over-bromination or substitution at undesired positions.

Methylation at the 5-Position

Methylation is introduced at the 5-position of the pyrrolo ring by:

  • Using methyl iodide or methyl sulfate in the presence of a base (e.g., sodium hydride or potassium carbonate).
  • Alkylation reactions carried out in polar aprotic solvents such as dimethylformamide (DMF) at controlled temperatures (around 50 °C) to ensure selective methylation.

Formylation at the 6-Position

The aldehyde group at the 6-position is introduced by formylation reactions such as:

  • Vilsmeier-Haack formylation using POCl3 and DMF, which generates the electrophilic iminium intermediate that attacks the activated heterocyclic ring.
  • Alternative formylation methods may involve lithiation of the halogenated intermediate followed by quenching with electrophilic formyl sources like DMF or paraformaldehyde.

Representative Experimental Procedure

A representative synthesis reported involves the following steps:

Step Reagents and Conditions Yield Notes
1. Bromination of pyrrolo[3,2-d]pyrimidine core NBS in acetonitrile at 0 °C ~70% Selective monobromination at 7-position
2. Methylation at 5-position Methyl iodide, NaH, DMF, 50 °C 60-75% Alkylation under mild conditions
3. Formylation at 6-position POCl3, DMF, 0-25 °C 50-65% Vilsmeier-Haack reaction for aldehyde introduction

This sequence allows for the stepwise construction of this compound with moderate to good overall yields.

Detailed Reaction Example from Literature

A specific example involves the lithiation of 7-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine followed by reaction with an electrophilic aldehyde source:

  • A solution of 7-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine (80 mg, 0.34 mmol) in tetrahydrofuran (THF) is cooled to -78 °C.
  • tert-Butyllithium (1.7 M in pentane, 0.43 mL, 0.73 mmol) is added dropwise to generate the lithiated intermediate.
  • After 5 minutes, a chilled solution of an electrophilic aldehyde compound (e.g., trifluoro-substituted ethanone derivative) is added.
  • The reaction mixture is allowed to warm to room temperature, quenched, and purified to isolate the aldehyde-functionalized product.
  • Yield reported: approximately 32% under these conditions.

This method highlights the use of strong bases for lithiation and subsequent electrophilic trapping to introduce the aldehyde group at the desired position.

Analytical and Purity Data

The final compound typically exhibits:

Property Value
Molecular Formula C8H6BrN3O (for this compound)
Molecular Weight ~246 g/mol
Solubility Moderate in organic solvents such as DMSO and DMF
Melting Point Not widely reported, generally decomposes upon heating
Spectroscopic Data Characteristic aldehyde proton signal at ~9-10 ppm in ^1H NMR; bromine isotopic pattern in MS

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Electrophilic Bromination NBS, Acetonitrile 0 °C, 1-2 h 70 Selective bromination Requires careful temperature control
Methylation Methyl iodide, NaH, DMF 50 °C, 3-6 h 60-75 High regioselectivity Sensitive to moisture
Vilsmeier-Haack Formylation POCl3, DMF 0-25 °C, 2-4 h 50-65 Direct aldehyde introduction Harsh reagents, possible side reactions
Lithiation + Electrophilic Quench tert-BuLi, THF, -78 °C 32 (example) Allows diverse electrophiles Requires low temperature, air-sensitive reagents

Q & A

Q. Basic

  • Thin-Layer Chromatography (TLC) : Use CH₂Cl₂/MeOH (99:1) to monitor reaction progress and isolate intermediates ().
  • Column Chromatography : Silica gel with gradient elution (e.g., CH₂Cl₂ → MeOH-CH₂Cl₂) resolves polar byproducts ().
  • Crystallization : Ethanol-DMF mixtures yield high-purity crystals for X-ray diffraction studies ().

How does the bromine substituent influence further functionalization of the pyrrolo[3,2-d]pyrimidine scaffold?

Advanced
Bromine at position 7 enhances electrophilic aromatic substitution (EAS) reactivity, enabling:

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to install diverse aryl groups (e.g., 3,5-dibromophenyl derivatives, ).
  • Nucleophilic Displacement : Bromine can be replaced by amines or thiols under basic conditions ().
    Mechanistic Insight : The electron-withdrawing effect of bromine stabilizes transition states in EAS, favoring para-substitution in subsequent reactions ().

What role does the methyl group at position 5 play in modulating biological activity?

Advanced
The 5-methyl group:

  • Enhances Lipophilicity : Improves membrane permeability, critical for antitumor activity (e.g., thiophene-2-carboxylic acid derivatives inhibit cancer cell proliferation, ).
  • Steric Effects : Shields reactive sites (e.g., position 6), reducing undesired side reactions during derivatization ().
    Structure-Activity Relationship (SAR) : Methyl substitution at position 5 correlates with improved IC₅₀ values in kinase inhibition assays ().

What analytical challenges arise in ensuring the stability of pyrrolo[3,2-d]pyrimidine carbaldehydes?

Q. Advanced

  • Aldehyde Reactivity : The 6-carbaldehyde group is prone to oxidation or nucleophilic attack. Stabilization strategies include:
    • Protection : Use acetal or hydrazone derivatives during synthetic steps ().
    • Low-Temperature Storage : Store at -20°C under inert atmosphere to prevent dimerization ().
  • Polymorphism : Monitor crystallization conditions (e.g., solvent polarity) to avoid polymorphic forms affecting bioavailability ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.